

safe handling and storage of 4-Amino-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-methyl-3-nitropyridine

Cat. No.: B112403

[Get Quote](#)

Technical Support Center: 4-Amino-2-methyl-3-nitropyridine

Disclaimer: The following information is compiled from data on structurally similar compounds and general laboratory practices. A specific Safety Data Sheet (SDS) for **4-Amino-2-methyl-3-nitropyridine** (CAS: 27582-14-5) was not available at the time of publication. Researchers should exercise caution and consult all available safety information before handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is **4-Amino-2-methyl-3-nitropyridine**?

4-Amino-2-methyl-3-nitropyridine is a substituted pyridine compound. Its structure consists of a pyridine ring with an amino group at position 4, a methyl group at position 2, and a nitro group at position 3. Such compounds are often used as intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[\[1\]](#)

Q2: What are the primary hazards associated with handling this type of compound?

Based on data for structurally similar compounds like 4-Amino-3-nitropyridine and 2-Amino-4-methyl-3-nitropyridine, the primary hazards include:

- Skin and eye irritation: Direct contact can cause irritation.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Harmful if swallowed: Oral ingestion may be toxic.[2][3]
- Respiratory irritation: Inhalation of dust may irritate the respiratory system.[2][3][4]

Q3: What personal protective equipment (PPE) should I wear when working with this compound?

Appropriate PPE includes:

- Eye protection: Safety goggles or a face shield.
- Hand protection: Chemical-resistant gloves.
- Body protection: A lab coat.
- Respiratory protection: A dust mask or respirator, especially when handling the solid form to avoid inhaling dust particles.[4]

Q4: How should I store **4-Amino-2-methyl-3-nitropyridine**?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and sources of ignition.[2][3]

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis or use of **4-Amino-2-methyl-3-nitropyridine**, based on common reactions of similar compounds.

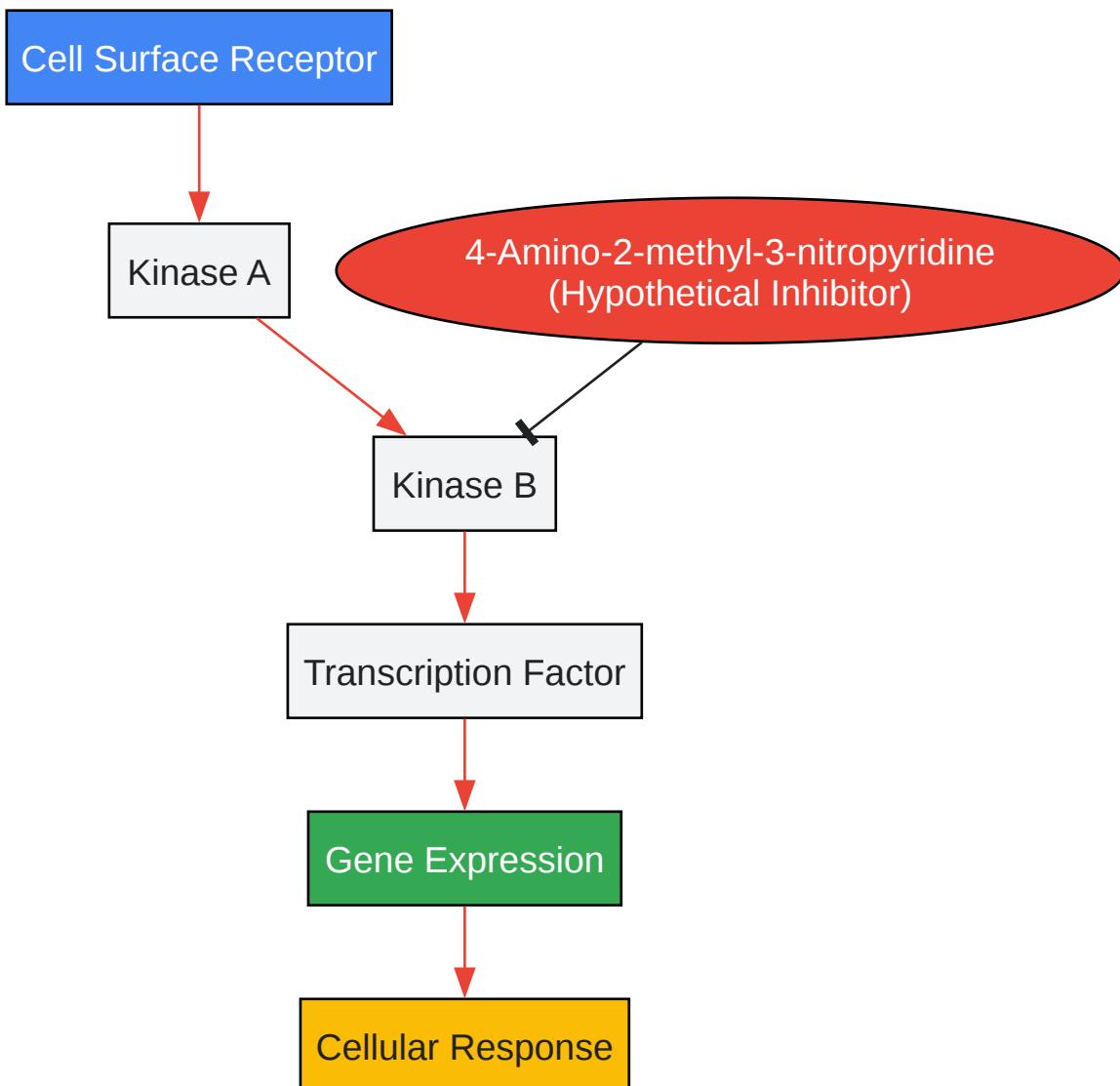
Issue	Possible Cause	Suggested Solution
Low yield in nitration reaction	Incomplete reaction	Ensure the reaction goes to completion by monitoring with TLC. Reaction times and temperatures may need to be optimized.
Side reactions	Control the reaction temperature carefully, as nitration can be highly exothermic. The slow, dropwise addition of the nitrating agent is crucial.	
Product loss during workup	Adjust the pH carefully during neutralization to ensure complete precipitation of the product. Use an ice bath to minimize solubility.	
Product is impure	Presence of starting material	Monitor the reaction by TLC to ensure all starting material is consumed.
Formation of isomers	The nitration of substituted pyridines can often lead to a mixture of isomers. Purification by column chromatography or recrystallization may be necessary.	
Difficulty in dissolving the compound	Low solubility	Test a range of solvents to find a suitable one for your reaction or purification. Gentle heating may improve solubility, but be cautious of decomposition with heat-sensitive compounds.
Unexpected color change	Decomposition	Some nitro compounds can be sensitive to light, heat, or air.

Store the compound properly and handle it under an inert atmosphere if necessary.

Experimental Protocols

The following is a general protocol for the nitration of a substituted aminopyridine, which is a common method for synthesizing compounds like **4-Amino-2-methyl-3-nitropyridine**. This is an illustrative example and must be adapted and optimized for the specific starting material and desired product.

Synthesis of a Nitrated Aminopyridine (General Procedure)


- Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting aminopyridine in concentrated sulfuric acid. Cool the mixture in an ice bath.
- Nitration: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution, ensuring the temperature remains low (e.g., 0-10°C).
- Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, followed by stirring at room temperature or gentle heating, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Carefully pour the reaction mixture onto crushed ice.
- Neutralization: Slowly neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium hydroxide solution) while keeping the solution cool in an ice bath until the product precipitates.
- Isolation: Collect the solid product by filtration.
- Purification: Wash the crude product with cold water and dry it under a vacuum. If necessary, purify the product further by recrystallization or column chromatography.

Data Presentation

Physicochemical Properties of Structurally Similar Compounds

Property	4-Amino-3-nitropyridine	2-Amino-4-methyl-3-nitropyridine	4-Amino-3-methylpyridine
CAS Number	1681-37-4	6635-86-5	1990-90-5
Molecular Formula	C ₅ H ₅ N ₃ O ₂	C ₆ H ₇ N ₃ O ₂	C ₆ H ₈ N ₂
Molecular Weight	139.11 g/mol	153.14 g/mol	108.14 g/mol
Appearance	Yellow solid	Yellow powder/crystals	Brown colored powder
Melting Point	203-207 °C	136-140 °C	102-106 °C

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-アミノ-4-メチル-3-ニトロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [safe handling and storage of 4-Amino-2-methyl-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112403#safe-handling-and-storage-of-4-amino-2-methyl-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com